(5E)-3-(prop-2-en-1-yl)-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-5-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a thiazolidinone core structure. This compound is characterized by the presence of a prop-2-en-1-yl group, a sulfanylidene group, and a trifluoromethyl-substituted phenyl group. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-5-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a thiazolidinone derivative with a trifluoromethyl-substituted benzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-5-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the prop-2-en-1-yl group or the phenyl ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and various substituted thiazolidinones.
Scientific Research Applications
(5E)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-5-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (5E)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-5-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s ability to disrupt microbial cell membranes contributes to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core structure but different substituents.
Trifluoromethyl-substituted compounds: Compounds with a trifluoromethyl group attached to an aromatic ring.
Sulfanylidene derivatives: Compounds containing a sulfanylidene group.
Uniqueness
(5E)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-5-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE is unique due to the specific combination of its functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the thiazolidinone core contributes to its biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H10F3NOS2 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
(5E)-3-prop-2-enyl-2-sulfanylidene-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H10F3NOS2/c1-2-7-18-12(19)11(21-13(18)20)8-9-3-5-10(6-4-9)14(15,16)17/h2-6,8H,1,7H2/b11-8+ |
InChI Key |
XIXKLPNZFDQOPS-DHZHZOJOSA-N |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC=C(C=C2)C(F)(F)F)/SC1=S |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=C(C=C2)C(F)(F)F)SC1=S |
Origin of Product |
United States |
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